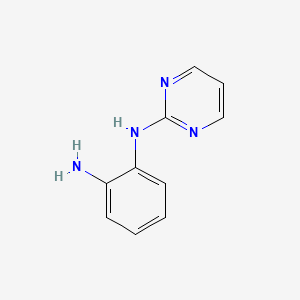

N-Pyrimidin-2-yl-benzene-1,2-diamine

Description

N-Pyrimidin-2-yl-benzene-1,2-diamine is a benzene-1,2-diamine derivative substituted with a pyrimidin-2-yl group at one of the nitrogen atoms. The pyrimidine moiety introduces two nitrogen atoms in its aromatic ring, which may enhance electron-withdrawing effects and influence hydrogen bonding or metal coordination compared to pyridine-based analogs . Such derivatives are often employed as ligands or intermediates in synthesizing heterocyclic compounds with biological activity .

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-N-pyrimidin-2-ylbenzene-1,2-diamine |

InChI |

InChI=1S/C10H10N4/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H,11H2,(H,12,13,14) |

InChI Key |

BVIBLPIEQUYRMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC2=NC=CC=N2 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

N-Pyrimidin-2-yl-benzene-1,2-diamine serves as a building block for more complex organic molecules. Its dual amino groups facilitate various chemical reactions, including:

- Oxidation : Can yield nitro or hydroxyl derivatives.

- Reduction : Produces amine derivatives.

- Substitution Reactions : Engages in nucleophilic substitution with halides or electrophiles.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or ligand for biological receptors. Notably, it exhibits moderate affinity towards protein kinases, particularly c-Jun N-terminal kinase 3 (JNK3), which is involved in signaling pathways related to cancer and other diseases .

Medicine

Research indicates that this compound has potential therapeutic properties:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines, such as nasopharyngeal carcinoma cells . For example, compounds derived from this structure have demonstrated antiproliferative effects comparable to established drugs like cisplatin.

- Anti-inflammatory Properties : Ongoing research is exploring its use in treating inflammatory conditions.

Industry

In materials science, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique structure allows for the creation of advanced materials that can be used in various applications, including sensors and electronic devices .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Nitro or hydroxyl derivatives |

| Reduction | Sodium borohydride | Amine derivatives |

| Substitution | Alkyl halides + Base (NaOH) | N-Alkylated or N-Arylated products |

| Activity Type | Targeted Cell Lines | Observed Effects |

|---|---|---|

| Anticancer | Nasopharyngeal carcinoma (SUNE1) | Induces apoptosis; inhibits growth |

| Anti-inflammatory | Various inflammatory models | Reduces inflammation markers |

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound derivatives on human nasopharyngeal carcinoma cell lines. Compounds showed significant antiproliferative activity and induced apoptosis through mitochondrial pathways . The most promising derivative exhibited a tumor growth inhibition rate of 50% in xenograft models without severe side effects.

Case Study 2: Enzyme Inhibition

Research focused on the interaction between this compound and protein kinases revealed its potential as a selective inhibitor for JNK3. This interaction could lead to novel therapeutic strategies for cancer treatment by modulating critical signaling pathways .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Microwave techniques significantly improve yields and reaction times for diamine derivatives .

- Ultrasonic irradiation (e.g., for benzimidazole synthesis) could be adapted for pyrimidinyl-diamine derivatives to enhance cyclization efficiency .

Hydrogen Bonding and Intermolecular Interactions

Key Observations :

- Pyrimidine’s additional nitrogen may enable more extensive hydrogen-bonding networks, influencing solubility and crystallinity.

- Substituents like bromine or methyl groups can alter electronic environments and steric interactions .

Preparation Methods

Reaction Conditions and Mechanism

Stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid (HCl) serves as the reducing agent. The nitro group (-NO₂) is reduced to an amine (-NH₂) under acidic conditions at 0°C over 6 hours. The reaction mixture is poured onto crushed ice, alkalized with sodium hydroxide (NaOH), and extracted with ethyl acetate. Purification via recrystallization from methylene chloride yields the target compound as a yellow solid with a 75% yield.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0°C | |

| Reaction Time | 6 hours | |

| Yield | 75% | |

| Purification Method | Recrystallization (CH₂Cl₂) |

This method is favored for its simplicity but requires careful handling of SnCl₂, a corrosive and moisture-sensitive reagent.

One-Pot Curtius Rearrangement Strategy

An alternative approach utilizes a Curtius rearrangement to synthesize tert-butyl (4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamate (15 ), followed by deprotection with trifluoroacetic acid (TFA) to yield the free amine.

Procedure Overview

-

Curtius Rearrangement : The acyl azide intermediate (generated from diphenylphosphoryl azide, DPPA, and triethylamine) undergoes rearrangement in a toluene/t-butanol (1:1) mixture at 100°C for 12–20 hours.

-

Deprotection : The tert-butyl carbamate is cleaved using TFA, yielding the final diamine with a 60% isolated yield.

Advantages and Challenges

-

Advantages : Avoids isolation of reactive isocyanate intermediates.

-

Challenges : Phosphorous salt impurities from DPPA necessitate rigorous purification.

Condensation with Guanidinium Nitrate

A multi-step synthesis starting from o-toluidine (1 ) involves condensation with cyanamide to form N-(2-methyl-5-nitrophenyl)guanidinium nitrate (3 ), followed by cyclization with enaminone intermediates.

Critical Steps

-

Enaminone Formation : N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reacts with acetylacetone to form an enaminone (6 ) in 92.6% yield.

-

Cyclization : The enaminone reacts with guanidinium nitrate in n-butanol under reflux to construct the pyrimidine ring.

Optimization Insights

-

Sodium hydroxide (NaOH) is added to neutralize nitric acid, preventing side reactions.

-

Refluxing for 16 hours ensures complete cyclization.

Alkylation in Polar Aprotic Solvents

A patent method describes the alkylation of benzene-1,2-diamine with 2-chloropyrimidine in N,N-dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

Reaction Parameters

This method is notable for its mild conditions but may require column chromatography for purification.

Comparative Analysis of Methods

Yield and Purity

| Method | Yield | Purity Challenges |

|---|---|---|

| Stannous Chloride Reduction | 75% | Phosphorous impurities |

| Curtius Rearrangement | 60% | Isocyanate instability |

| Guanidinium Condensation | 92.6% | Multi-step complexity |

| DMF Alkylation | N/A | Requires chromatography |

Industrial Scalability

-

Stannous Chloride Method : Limited by SnCl₂’s environmental toxicity.

-

Curtius Rearrangement : Preferred for one-pot synthesis but requires high-temperature conditions.

-

DMF Alkylation : Scalable with continuous flow reactors due to mild conditions.

Challenges and Optimization Strategies

Impurity Mitigation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Pyrimidin-2-yl-benzene-1,2-diamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between benzene-1,2-diamine and pyrimidine derivatives. A robust approach involves coupling reagents such as HOBT (1-hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF (dimethylformamide) with DIPEA (N,N-diisopropylethylamine) as a base, yielding intermediates that are further functionalized . Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) can improve yields. For example, reducing excess reagents and using anhydrous conditions minimize side reactions .

Q. How can X-ray crystallography techniques using SHELX programs determine the crystal structure of this compound?

- Methodological Answer : SHELXS/SHELXD (for structure solution) and SHELXL (for refinement) are widely used for small-molecule crystallography. Key steps include:

- Data collection with high-resolution diffraction.

- Phase determination via direct methods (SHELXS).

- Refinement of atomic positions, displacement parameters, and hydrogen bonding using SHELXL .

- Visualization of the final structure in ORTEP-3 or Mercury for validation of bond lengths/angles .

Q. What spectroscopic methods are most effective for characterizing the purity and structure of this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using coupling constants and integration ratios to confirm substituent positions. For example, aromatic protons in the pyrimidine ring appear as doublets (δ 7.5–8.5 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula by matching observed and theoretical m/z values (e.g., C10H10N4 for the parent compound) .

- FT-IR : Identify amine (-NH2) and aromatic C-H stretches (~3300 cm⁻¹ and ~3000 cm⁻¹, respectively) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing hydrogen bonding patterns in this compound?

- Methodological Answer : Discrepancies in hydrogen bond geometries (e.g., donor-acceptor distances) can arise from dynamic disorder or thermal motion. Strategies include:

- Overlaying multiple crystal structures in Mercury to identify consistent patterns .

- Refining anisotropic displacement parameters (ADPs) in SHELXL to model thermal motion accurately .

- Validating hydrogen positions via DFT (Density Functional Theory) calculations if neutron diffraction data are unavailable .

Q. What strategies can be employed to optimize the coupling of benzene-1,2-diamine with pyrimidine derivatives under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions or acid catalysts (e.g., p-TsOH) for condensation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while toluene may favor high-temperature cyclization .

- Kinetic Monitoring : Use in-situ NMR or LC-MS to track intermediate formation and adjust reaction time/temperature .

Q. How does the substitution pattern on the pyrimidine ring influence the compound’s interaction with biological targets, based on SAR studies?

- Methodological Answer : Structure-Activity Relationship (SAR) studies show that:

- Electron-withdrawing groups (e.g., -CF3) at the pyrimidine C-2 position enhance binding to kinase targets by increasing electrophilicity .

- Bulky substituents (e.g., morpholine) at C-4 improve solubility but may sterically hinder target engagement .

- Substitution with flexible diamines (e.g., ethane-1,2-diamine) reduces efficacy compared to rigid aromatic moieties .

Q. How to design a high-throughput screening protocol for evaluating the bioactivity of this compound analogs?

- Methodological Answer :

- Library Design : Synthesize derivatives with systematic variations (e.g., halogenation, alkyl/aryl substitutions) using parallel synthesis .

- Assay Selection : Prioritize enzymatic assays (e.g., kinase inhibition) or cellular viability assays (e.g., MTT) based on target pathways .

- Data Analysis : Use cheminformatics tools (e.g., PCA, clustering) to correlate structural features (logP, H-bond donors) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.